molecular formula C9H15NO2 B14458413 Ethyl 2-cyano-2,3-dimethylbutanoate CAS No. 66569-29-7

Ethyl 2-cyano-2,3-dimethylbutanoate

Cat. No.: B14458413
CAS No.: 66569-29-7
M. Wt: 169.22 g/mol
InChI Key: GJUNTFZOYJRUCZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2,3-dimethylbutanoate is an organic compound with the molecular formula C₉H₁₅NO₂. It is a derivative of butanoic acid and contains both cyano and ester functional groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2,3-dimethylbutanoate can be synthesized through the reaction of ethyl cyanoacetate with 2,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where ethyl cyanoacetate and 2,3-dimethylbutanoyl chloride are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2,3-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2,3-dimethylbutanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3,3-dimethylbutanoate
  • Methyl 2-cyano-3,3-dimethylbutanoate
  • Ethyl cyanoacetate

Uniqueness

Ethyl 2-cyano-2,3-dimethylbutanoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its combination of cyano and ester groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

66569-29-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-cyano-2,3-dimethylbutanoate

InChI

InChI=1S/C9H15NO2/c1-5-12-8(11)9(4,6-10)7(2)3/h7H,5H2,1-4H3

InChI Key

GJUNTFZOYJRUCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#N)C(C)C

Origin of Product

United States

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